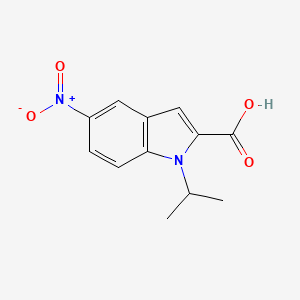![molecular formula C17H13N3O2 B12499340 N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has potential pharmacological properties and may be used in the development of drugs targeting specific receptors or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One reported method involves the reaction of 3,5-dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various electrophiles and nucleophiles, solvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it acts as a thyroid hormone receptor β agonist, selectively binding to this receptor and modulating its activity. This interaction leads to beneficial effects on lipid levels, such as decreasing LDL cholesterol and triglycerides . The compound’s selectivity for thyroid hormone receptor β over thyroid hormone receptor α helps minimize adverse effects on the heart and bone .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzene ring and pyridazinone moiety, which contributes to its selectivity and potency as a thyroid hormone receptor β agonist. This selectivity is crucial for its therapeutic applications, as it helps achieve desired effects while minimizing side effects .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)12-6-8-14(9-7-12)18-17(22)13-4-2-1-3-5-13/h1-11H,(H,18,22)(H,20,21) |
InChI Key |
CIHNQYUVTAXZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B12499264.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)



![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone](/img/structure/B12499308.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)
